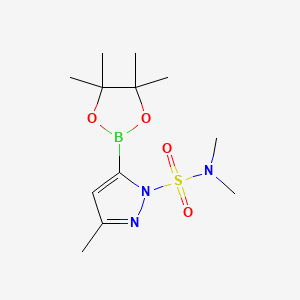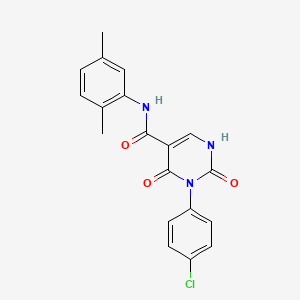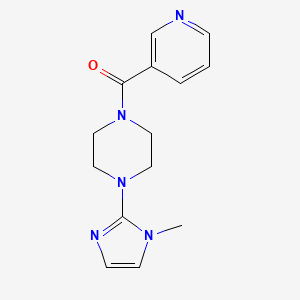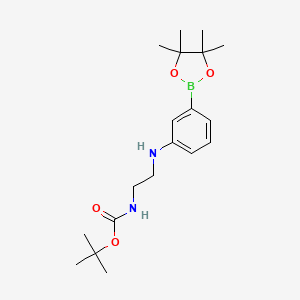![molecular formula C14H19NO4S B2811802 3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid CAS No. 1267262-71-4](/img/structure/B2811802.png)
3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid is an organic compound with the molecular formula C14H19NO4S. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is used in various fields, including pharmaceuticals, agricultural chemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid typically involves the reaction of acrylic acid with benzenesulfonyl hydrazide . The reaction conditions often include the use of a solvent such as methanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives.
Scientific Research Applications
3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the manufacture of agricultural chemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying the structure of proteins and nucleic acids. This interaction can disrupt normal cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfonyl)propanoic acid: This compound is similar in structure but lacks the piperidyl group.
Phenylsulfonylpropionic acid: Another similar compound with slight variations in its chemical structure.
Uniqueness
3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid is unique due to the presence of both the phenylsulfonyl and piperidyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)7-6-12-8-10-15(11-9-12)20(18,19)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGSIQNUZNHRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone](/img/structure/B2811722.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2811723.png)



![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2811729.png)
![2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol](/img/structure/B2811730.png)
![4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B2811731.png)
![6-(2-hydroxyethyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2811733.png)
![N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2811734.png)

![Spiro[3.4]octane-5-carboxylic acid](/img/structure/B2811742.png)
